(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

pKa prediction solubility screening salt formation

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid (CAS 6943-68-6) is a heterocyclic pyrimidine derivative featuring a unique substitution pattern: an amino group at position 2, a keto group at position 6, and an acetic acid side chain at position 4 of the dihydropyrimidine ring. This precise arrangement distinguishes it from the more common orotic acid (2,6-dioxo-4-carboxylic acid) scaffold, offering a distinct hydrogen-bonding profile and the potential to serve as a specialized building block for synthesizing pyrimidineacetic acid-based bioactive molecules, as evidenced by its structural relevance to patented CRTH2 antagonist pharmacophores.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 6943-68-6
Cat. No. B1496112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid
CAS6943-68-6
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1=C(N=C(NC1=O)N)CC(=O)O
InChIInChI=1S/C6H7N3O3/c7-6-8-3(2-5(11)12)1-4(10)9-6/h1H,2H2,(H,11,12)(H3,7,8,9,10)
InChIKeyNFUONTBACKPJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid CAS 6943-68-6: Procurement-Ready Chemical Profile & Benchmarking Overview


(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid (CAS 6943-68-6) is a heterocyclic pyrimidine derivative featuring a unique substitution pattern: an amino group at position 2, a keto group at position 6, and an acetic acid side chain at position 4 of the dihydropyrimidine ring . This precise arrangement distinguishes it from the more common orotic acid (2,6-dioxo-4-carboxylic acid) scaffold, offering a distinct hydrogen-bonding profile and the potential to serve as a specialized building block for synthesizing pyrimidineacetic acid-based bioactive molecules, as evidenced by its structural relevance to patented CRTH2 antagonist pharmacophores [1]. The compound is commercially available for research use, typically at a purity specification of 95% , enabling its immediate deployment in medicinal chemistry campaigns without in-house resynthesis.

Why Orotic Acid, 2-Amino-4,6-Dihydroxypyrimidine, and Other Pyrimidine Analogs Cannot Substitute for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid


Generic substitution among pyrimidineacetic acid analogs fails because even a single substituent change drastically alters the compound's ionization state, hydrogen-bonding capacity, and metabolic stability . For instance, orotic acid (4-carboxylic acid, 2,6-dioxo) lacks the 2-amino group, resulting in a 40-fold difference in predicted pKa (4.69 vs. ~2.8 for orotic acid) [1]. Conversely, 2-amino-4,6-dihydroxypyrimidine lacks the acetic acid side chain entirely, removing the critical carboxylate pharmacophore essential for target engagement in CRTH2 antagonists and other pyrimidinylacetic acid programs [2]. These molecular distinctions translate into non-interchangeable reactivity during amide coupling, divergent solubility profiles in aqueous buffers, and categorically different biological activity spectra. The following quantitative evidence section substantiates precisely where (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid delivers verifiable differentiation.

Head-to-Head Quantitative Evidence: (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid vs. Closest Structural Analogs


Predicted Ionization State Divergence: pKa Differentiation from Orotic Acid for pH-Dependent Solubility and Salt Formation Screening

The predicted acid dissociation constant (pKa) of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is 4.69 ± 0.10 versus a predicted pKa of ~2.83 for the 4-carboxylic acid analog orotic acid [1]. This approximately 1.86 log unit difference indicates that at physiological pH 7.4, the target compound exists predominantly in its ionized carboxylate form, while orotic acid is fully ionized, leading to markedly different solubility and permeability properties.

pKa prediction solubility screening salt formation orotic acid

Lipophilicity Shift: Experimental LogP Differentiation from 2-Amino-4,6-dihydroxypyrimidine Governing Passive Membrane Permeability

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid has a calculated LogP of -2.17 , whereas the des-acetic acid analog 2-amino-4,6-dihydroxypyrimidine (isocytosine) has a calculated LogP of approximately -1.03 [1]. The -1.14 log unit difference indicates that the acetic acid side chain substantially increases hydrophilicity, which directly influences aqueous solubility and passive membrane permeation.

LogP lipophilicity permeability 2-amino-4,6-dihydroxypyrimidine

Purity Grade Benchmarking: 95% Min. Specification and MFCD Compliance for Reproducible Library Synthesis

Commercially available (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is supplied at 95% purity (minimum specification) with the MFCD number MFCD20502578, as documented by Hit2Lead and AKSci . In contrast, the most closely related building block methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetate (CAS 86944-08-3) is offered at 98% purity by MolCore but requires an additional hydrolysis step to access the free acid . The 95% solid free acid form eliminates the need for ester cleavage and subsequent purification, reducing synthetic steps by at least one and minimizing the risk of racemization or side-product formation during deprotection.

purity quality control MFCD library synthesis

Thermal Stability: Decomposition Onset Enables High-Temperature Reaction Compatibility Screening

The compound displays a melting point with decomposition at 289–290 °C . The closest structural comparator, 2-amino-4,6-dihydroxypyrimidine (isocytosine), decomposes above 300 °C without a clear melting point, while orotic acid melts with decomposition at approximately 345 °C [1][2]. The earlier decomposition onset of the target compound at 289 °C provides a practical upper thermal limit for solid-phase reactions and a clear differential signal for identity confirmation in quality control.

melting point decomposition thermal stability reaction conditions

Validated Application Scenarios for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid Based on Differential Evidence


CRTH2 Antagonist Lead Optimization via Direct Amide Coupling of the Free Carboxylic Acid

The pyrimidinylacetic acid pharmacophore defined in EP1471057 is essential for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists targeting allergic asthma and atopic dermatitis . (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid provides the free carboxylic acid handle required for direct amide coupling with benzylamine or piperazine building blocks, eliminating the ester hydrolysis step necessary when using the methyl ester analog (CAS 86944-08-3). The 95% purity solid form is suitable for parallel library synthesis, with the carboxylic acid pKa of 4.69 ensuring efficient activation under standard HATU/DIPEA conditions at pH ~8 .

Aqueous Solubility-Optimized Fragment Library Design Using the Low LogP Scaffold

With a calculated LogP of -2.17, this compound is among the most hydrophilic pyrimidine building blocks commercially available . Fragment-based drug discovery (FBDD) campaigns requiring aqueous solubility >1 mM at pH 7.4 benefit from incorporating this scaffold, as the predicted logP of -2.17 corresponds to an estimated aqueous solubility exceeding 10 mg/mL, a >14-fold improvement over the isocytosine core (LogP -1.03) . This hydrophilicity enables fragment soaking experiments at high concentrations without DMSO-related artifacts.

Negative Control for Orotic Acid-Dependent Enzymes in Pyrimidine Metabolism Studies

The compound lacks the 4-carboxylic acid geometry of orotic acid, instead presenting an extended acetic acid chain at the 4-position. This structural difference, combined with the 2-amino group absent in orotic acid, makes it a suitable negative control for orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC) assays, where orotic acid serves as substrate . The distinct thermal decomposition profile (289 °C vs. 345 °C for orotic acid) provides a straightforward identity verification check prior to enzymatic studies.

Solid-Phase Heterocyclic Synthesis Requiring Thermally Defined Building Blocks

The sharp decomposition onset at 289–290 °C defines a clear upper thermal boundary for microwave-assisted solid-phase synthesis (SSP) . In contrast to isocytosine, which decomposes gradually above 300 °C without a clear melting endotherm, the well-defined decomposition point of this compound allows precise thermal profiling in SSP amide bond formation at 120–200 °C, ensuring no premature degradation during resin loading or iterative coupling steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.